2-(2-Methyl-1,3-thiazol-4-yl)ethanol
Overview
Description
2-(2-Methylthiazol-4-yl)ethanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 2-position and an ethanol group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit fungicidal activities against various fungi such as fusarium oxysporum, sclerotinia sclerotiorum, and botrytis cinerea . They have also shown anticancer activity against tumor cell lines like A549 and C6 .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . In the context of cancer, thiazole derivatives have been found to induce apoptosis in tumor cells .
Biochemical Pathways
For instance, they can disrupt the normal functioning of microbial cells, leading to their death . In cancer cells, they can interfere with cell proliferation and induce apoptosis .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities . They can cause cell death in microbial cells and induce apoptosis in tumor cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Methylthiazol-4-yl)ethanol are largely derived from its thiazole core. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-(2-Methylthiazol-4-yl)ethanol may influence cell function in a variety of ways.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that 2-(2-Methylthiazol-4-yl)ethanol may be involved in multiple metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiazol-4-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(2-Methylthiazol-4-yl)ethanol typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylthiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Methylthiazol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Lacks the ethanol group, making it less hydrophilic.
4-Methylthiazole: Substitution at a different position on the thiazole ring.
Thiazole: The parent compound without any substituents.
Uniqueness
2-(2-Methylthiazol-4-yl)ethanol is unique due to the presence of both a methyl group and an ethanol group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKVZAFNJAMAQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600898 | |
Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121357-04-8 | |
Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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